5-(Benzyloxy)pyrimidine-2,4(1h,3h)-dione
Overview
Description
5-(Benzyloxy)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that features a pyrimidine ring substituted with a benzyloxy group at the 5-position and two keto groups at the 2 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzyloxy)pyrimidine-2,4(1H,3H)-dione typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 5-hydroxypyrimidine-2,4(1H,3H)-dione.
Benzylation: The hydroxyl group at the 5-position is then benzylated using benzyl bromide in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF).
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
5-(Benzyloxy)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The keto groups can be reduced to hydroxyl groups under suitable conditions.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Benzaldehyde derivatives.
Reduction: Hydroxyl-substituted pyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
5-(Benzyloxy)pyrimidine-2,4(1H,3H)-dione has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of potential therapeutic agents, including antiviral and anticancer compounds.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to nucleotides.
Industrial Chemistry: It is employed in the synthesis of specialty chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 5-(Benzyloxy)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group enhances its binding affinity to these targets, while the pyrimidine ring provides the necessary structural framework for activity. The compound can inhibit enzyme activity by mimicking the natural substrate or by binding to the active site, thereby blocking the enzyme’s function.
Comparison with Similar Compounds
Similar Compounds
5-Hydroxypyrimidine-2,4(1H,3H)-dione: Lacks the benzyloxy group but has similar structural features.
5-Methoxypyrimidine-2,4(1H,3H)-dione: Contains a methoxy group instead of a benzyloxy group.
5-(Phenylthio)pyrimidine-2,4(1H,3H)-dione: Substituted with a phenylthio group at the 5-position.
Uniqueness
5-(Benzyloxy)pyrimidine-2,4(1H,3H)-dione is unique due to the presence of the benzyloxy group, which imparts distinct chemical properties and enhances its potential as a pharmacophore. The benzyloxy group increases the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets.
Properties
IUPAC Name |
5-phenylmethoxy-1H-pyrimidine-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c14-10-9(6-12-11(15)13-10)16-7-8-4-2-1-3-5-8/h1-6H,7H2,(H2,12,13,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWTOIWDMFWPTQG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CNC(=O)NC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90294178 | |
Record name | 5-(benzyloxy)pyrimidine-2,4(1h,3h)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90294178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.21 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92016-70-1 | |
Record name | NSC94997 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94997 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-(benzyloxy)pyrimidine-2,4(1h,3h)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90294178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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